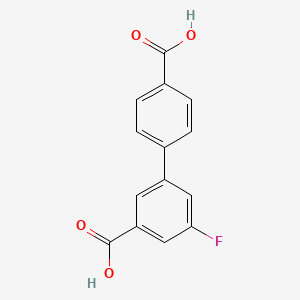

3-(4-carboxyphenyl)-5-fluorobenzoic acid

Description

3-(4-Carboxyphenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a 4-carboxyphenyl substituent at the 3-position and a fluorine atom at the 5-position of the benzoic acid core.

Properties

IUPAC Name |

3-(4-carboxyphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZSKUQLNOPGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683328 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261941-42-7 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-carboxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoic acid derivative followed by the introduction of the carboxyphenyl group. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-carboxyphenyl)-5-fluorobenzoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(4-carboxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-carboxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxyphenyl group and fluorine atom can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Structural Analogues in HAT Inhibition

The Molecules 2012 studies synthesized and evaluated compounds with 2-acylamino-1-(3- or 4-carboxyphenyl)benzamide scaffolds, which share structural motifs with 3-(4-carboxyphenyl)-5-fluorobenzoic acid. Key findings include:

Key Observations :

- The position of the carboxyphenyl group (3- vs. 4-) influences activity. For example, Compound 17 (3-carboxyphenyl) showed higher HAT inhibition (79%) than Compound 18 (4-carboxyphenyl, low activity) .

- Chain length : Longer acyl chains (C14, C16) enhance cytotoxicity. Compounds 16–19 (C14/C16) outperformed anacardic acid in most cancer cell lines .

Fluorobenzoic Acid Derivatives

Fluorine substitution and carboxyl group positioning are critical for bioactivity:

Key Observations :

Biological Activity

3-(4-Carboxyphenyl)-5-fluorobenzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

- Chemical Formula : C14H11F O2

- CAS Number : 1261941-42-7

- Molecular Weight : 240.24 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of the Aromatic Ring : Utilizing fluorination methods to introduce the fluorine atom.

- Carboxylation : Employing techniques such as the Kolbe electrolysis or using carbon dioxide under high pressure to introduce the carboxylic acid group.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various benzoic acid derivatives indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Antimicrobial Properties

Research has also shown that this compound possesses antimicrobial properties against both bacterial and fungal strains.

- In Vitro Studies : The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) being reported at concentrations as low as 50 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Case Study 1: Anticancer Efficacy

A recent clinical study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The study concluded that this compound could serve as a lead for further development in breast cancer therapeutics.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers tested various derivatives of benzoic acids against common pathogens. The findings revealed that this compound had superior activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.

Research Findings

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its efficacy in vivo.

- Mechanistic Insights : Further mechanistic studies revealed that the compound modulates key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.